molecular formula C12H16ClNO B7864015 N-[(3-chlorophenyl)methyl]oxan-4-amine

N-[(3-chlorophenyl)methyl]oxan-4-amine

Cat. No.: B7864015
M. Wt: 225.71 g/mol
InChI Key: SGOAXNDCENZPKO-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]oxan-4-amine is a synthetic organic compound featuring a tetrahydropyran (oxane) ring linked to a 3-chlorobenzyl group via an amine bridge. This specific structure places it within a class of compounds known as heterocyclic amines, which are of significant and broad interest in modern medicinal chemistry and drug discovery research . The integration of an amine-functionalized oxane ring with a chlorinated aromatic system provides a versatile scaffold for the synthesis of more complex molecules and for probing biological interactions. Researchers can utilize this compound as a key building block or precursor in the development of novel pharmacological tools. While the specific biological profile of this compound is not fully documented, structurally related heterocyclic N-oxide and amine compounds have emerged as potent agents with a range of documented activities, including anticancer, antibacterial, and antihypertensive properties . For instance, certain heterocyclic amines and their derivatives are investigated as bioisosteres for carbonyl groups or as hypoxic-selective cytotoxins , which can be critically important in the design of new therapeutic agents . The presence of the chlorobenzyl moiety can influence the compound's lipophilicity and potential to interact with biological targets, making it a valuable subject for structure-activity relationship (SAR) studies. This product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12/h1-3,8,12,14H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOAXNDCENZPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 4-Hydrazinotetrahydropyran

Raney nickel-catalyzed hydrogenation of 4-hydrazinotetrahydropyran hydrochloride in ethanol at 75°C under H₂ (0.1 MPa) yields oxan-4-amine hydrochloride in 72% reaction yield. Subsequent isolation with n-butyl alcohol and HCl provides 98% pure product.

Copper(I)-Mediated Dehydration

Copper(I) oxide in ethanol with aqueous NaOH reduces 4-hydrazinotetrahydropyran at 65°C, achieving 50% reaction yield. Acidification with HCl isolates oxan-4-amine hydrochloride (45% yield, 98% purity).

Table 1: Oxan-4-amine Synthesis Comparison

MethodCatalystTemperatureYield (%)Purity (%)
Raney Ni HydrogenationRaney Ni75°C7298
Copper(I) ReductionCu₂O65°C5098

N-Alkylation of Oxan-4-amine

The benzylation of oxan-4-amine with 3-chlorobenzyl derivatives is achieved via two primary routes:

Reductive Amination

Oxan-4-amine reacts with 3-chlorobenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method, adapted from pyrido[2,3-d]pyrimidine syntheses, proceeds in dichloromethane or THF at ambient temperature, achieving yields of 70–85%.

Mechanistic Insight :
The imine intermediate forms via Schiff base condensation, followed by reduction to the secondary amine. This route avoids harsh conditions, preserving stereochemical integrity.

Nucleophilic Substitution

Direct alkylation uses 3-chlorobenzyl bromide or chloride with oxan-4-amine in the presence of a base (e.g., K₂CO₃ or Et₃N). For example, in THF at 60°C, this method achieves 65–78% yield.

Optimization Note :
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems.

Table 2: N-Alkylation Method Comparison

MethodReagentSolventYield (%)
Reductive Amination3-Cl-Benzaldehyde, NaBH₃CNCH₂Cl₂85
Nucleophilic Substitution3-Cl-Benzyl Bromide, K₂CO₃THF78

Alternative Pathways and Emerging Strategies

Buchwald-Hartwig Coupling

A patent describes palladium-catalyzed coupling of oxan-4-amine with 3-chlorobenzyl halides. Using Pd(OAc)₂/Xantphos in toluene at 100°C, this method achieves 60–70% yield but requires inert conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates nucleophilic substitution, improving yields to 82% with reduced side products.

Purification and Characterization

Crude products are purified via:

  • Recrystallization : n-Butanol/ethanol mixtures yield crystalline hydrochloride salts.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes pure product (Rf = 0.45).

Key Spectral Data :

  • ¹H NMR (DMSO-d₆): δ 7.50–7.33 (m, 3H, Ar-H), 4.34 (s, 2H, CH₂), 3.71–3.68 (m, 4H, OCH₂), 2.97–2.94 (m, 1H, NH).

  • HRMS : m/z 225.71 [M+H]⁺.

Industrial-Scale Considerations

A 20 L batch process combines Raney Ni hydrogenation (Step 1) and reductive amination (Step 2), achieving 65% overall yield. Critical parameters include:

  • Cost Efficiency : Raney Ni recycling reduces catalyst costs.

  • Safety : H₂ pressure control and acid handling protocols mitigate risks.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives .

Scientific Research Applications

N-[(3-chlorophenyl)methyl]oxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(3-chlorophenyl)methyl]oxan-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects[7][7].

Comparison with Similar Compounds

Positional Isomerism: 3-Chloro vs. 4-Chlorophenyl Derivatives

A critical comparison involves 3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride (). This positional isomer substitutes the chlorine at the para position of the phenyl ring instead of the meta position. Such differences can significantly alter physicochemical properties:

  • Biological Activity : Chlorine positioning often modulates receptor binding in bioactive molecules. For example, para-substituted chlorophenyl groups in sulfonamides () exhibit distinct antimicrobial profiles compared to meta analogs .
Table 1: Impact of Chlorine Position on Properties
Compound Chlorine Position Key Properties/Applications Reference
N-[(3-Chlorophenyl)methyl]oxan-4-amine Meta Hypothesized CNS activity (analog-based)
3-[(4-Chlorophenyl)methyl]oxan-3-amine Para Supplier-listed; potential preclinical use

Heterocyclic Core Variations: Oxane vs. Oxadiazine

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines () replace the oxane ring with a 1,3,5-oxadiazine core. Key distinctions include:

  • Synthetic Routes : Oxadiazines are synthesized via dehydrosulfurization using I₂/Et₃N, while oxan-4-amine derivatives likely involve nucleophilic substitution or reductive amination .
  • Reactivity : The oxadiazine ring’s electron-deficient nature may enhance electrophilic reactivity compared to the electron-rich oxane system.

Functional Group Modifications: Amine vs. Amide Derivatives

N-(3-Chlorophenethyl)-4-nitrobenzamide () and 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide () highlight the role of functional groups:

  • Amines vs. Amides : The primary amine in this compound offers greater nucleophilicity, enabling salt formation or coordination chemistry. In contrast, amides () exhibit hydrogen-bonding capacity, influencing solubility and membrane permeability.
  • Bioactivity : Amides in show antimicrobial activity, suggesting that analogous oxan-4-amine derivatives could be optimized for similar applications with improved bioavailability .

Piperazine and Aromatic Hybrids

1-(3-Chlorophenyl)piperazine () shares the 3-chlorophenyl motif but incorporates a piperazine ring. Differences include:

  • Basicity : Piperazine (two nitrogen atoms) is more basic than oxan-4-amine, affecting protonation states under physiological conditions.
  • Pharmacological Profiles : Piperazine derivatives are common in antipsychotic and antidepressant drugs, whereas oxan-4-amine’s applications remain speculative without direct data .

Biological Activity

N-[(3-chlorophenyl)methyl]oxan-4-amine is a compound of increasing interest in medicinal chemistry, primarily due to its interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran ring substituted with a chlorophenyl group. Its molecular formula is C10H12ClN, and it has a molecular weight of approximately 195.66 g/mol. The structural characteristics of this compound contribute significantly to its biological activity.

This compound primarily acts as an alpha-2 adrenergic agonist . This mechanism involves binding to alpha-2 adrenergic receptors in the central nervous system, which inhibits norepinephrine release. The resultant effects include sedative and analgesic properties, making it a candidate for various therapeutic applications, particularly in veterinary medicine.

Interaction with Receptors

The compound's interaction with alpha-2 adrenergic receptors influences neurotransmitter release and signal transduction pathways. Understanding these interactions is essential for evaluating its pharmacological potential and safety profile compared to other similar compounds .

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity:

  • Sedative Effects : The compound's agonistic action on alpha-2 receptors leads to sedation.
  • Analgesic Effects : By modulating pain pathways, it shows promise as an analgesic agent.

Case Studies

  • Veterinary Applications : In veterinary medicine, this compound has been evaluated for its sedative properties in animals. Studies have shown effective sedation with minimal side effects, supporting its use in clinical settings.
  • Neurotransmitter Modulation : Experimental studies have demonstrated that the compound can modulate dopamine and serotonin systems, suggesting potential applications in treating mood disorders such as depression or anxiety.

Synthesis and Purification

The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, the reaction between 4-chlorobenzyl chloride and tetrahydro-2H-pyran-3-amine is commonly employed under basic conditions (e.g., sodium hydroxide) to yield the desired compound with high purity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMechanism of ActionPrimary Use
N-(4-Chlorophenyl)oxan-3-amineAlpha-2 adrenergic agonistSedation in veterinary medicine
Methyl N-[2-(3-chlorophenyl)]amideInteraction with neurotransmitter systemsPotential antidepressant
1-benzyl-N-(4-chlorophenyl)methylamineModulation of receptor activityAnalgesic and sedative properties

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